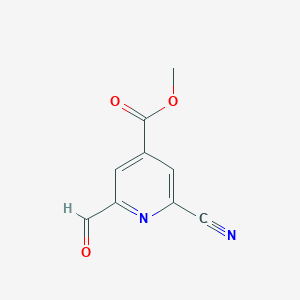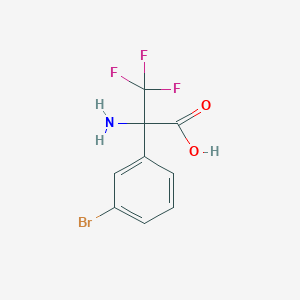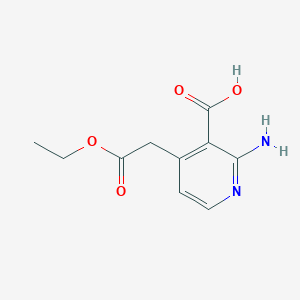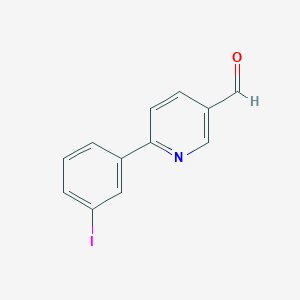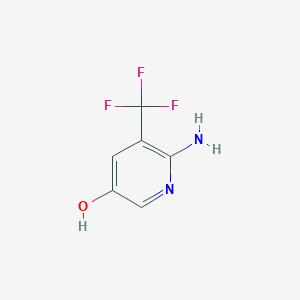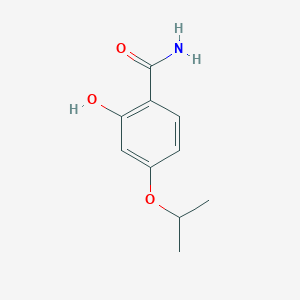
2-Hydroxy-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-isopropoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzene ring substituted with a hydroxyl group at the second position, an isopropoxy group at the fourth position, and an amide group at the first position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-isopropoxybenzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxybenzoic acid with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form 2-hydroxy-4-isopropoxybenzoic acid. This intermediate is then converted to the benzamide by reacting it with ammonia or an amine under appropriate conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-Hydroxy-4-isopropoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-isopropoxybenzoic acid or 2-hydroxy-4-isopropoxybenzophenone.
Reduction: Formation of 2-hydroxy-4-isopropoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-4-isopropoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Hydroxy-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with target proteins .
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Hydroxy-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Hydroxy-4-nitrobenzamide: Similar structure but with a nitro group instead of an isopropoxy group.
Uniqueness
2-Hydroxy-4-isopropoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The isopropoxy group provides steric hindrance and hydrophobicity, influencing the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired .
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-hydroxy-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-7-3-4-8(10(11)13)9(12)5-7/h3-6,12H,1-2H3,(H2,11,13) |
InChIキー |
PAMLMKUVMTYEGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
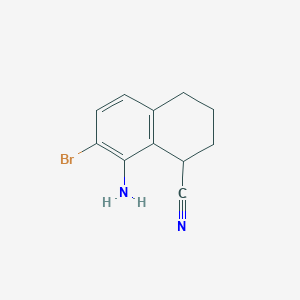

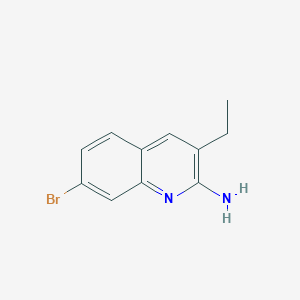
![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)

